molecular formula C17H19N5OS B12573094 Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-

Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-

Cat. No.: B12573094
M. Wt: 341.4 g/mol
InChI Key: WDDMIHAMSMRIRP-UHFFFAOYSA-N
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Description

Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-: is a complex organic compound with a molecular formula of C17H19N5OS. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- typically involves multiple steps. The process begins with the preparation of the indole nucleus, followed by the introduction of the triazino group and the isopropyl substituent. The final step involves the addition of the acetamide and allyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Indole-3-acetamide: A related compound with similar structural features and biological activities.

    Indole-3-carbaldehyde: Another indole derivative with diverse applications in chemistry and biology

Uniqueness: Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C17H19N5OS/c1-4-7-18-14(23)9-24-17-20-16-15(21-22-17)12-8-11(10(2)3)5-6-13(12)19-16/h4-6,8,10H,1,7,9H2,2-3H3,(H,18,23)(H,19,20,22)

InChI Key

WDDMIHAMSMRIRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC=C

Origin of Product

United States

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